Diallyl cyclohexane-1,4-diylbis(methylenecarbonate)
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Overview
Description
Diallyl cyclohexane-1,4-diylbis(methylenecarbonate) is a chemical compound with the molecular formula C16H24O6. It is characterized by the presence of a cyclohexane ring substituted with two allyl groups and two methylenecarbonate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diallyl cyclohexane-1,4-diylbis(methylenecarbonate) typically involves the reaction of cyclohexane-1,4-diol with allyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of diallyl cyclohexane-1,4-diylbis(methylenecarbonate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diallyl cyclohexane-1,4-diylbis(methylenecarbonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the methylenecarbonate groups to hydroxyl groups.
Substitution: The allyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under mild conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of cyclohexane-1,4-diol derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Diallyl cyclohexane-1,4-diylbis(methylenecarbonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins with unique mechanical properties.
Mechanism of Action
The mechanism of action of diallyl cyclohexane-1,4-diylbis(methylenecarbonate) involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release allyl alcohol and cyclohexane-1,4-diol, which can further interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,4-diylbis(methylene) diacrylate: Similar structure but with acrylate groups instead of allyl groups.
Cyclohexane-1,4-diylbis(methylene) diacetate: Contains acetate groups instead of carbonate groups.
Properties
CAS No. |
36528-45-7 |
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Molecular Formula |
C16H24O6 |
Molecular Weight |
312.36 g/mol |
IUPAC Name |
[4-(prop-2-enoxycarbonyloxymethyl)cyclohexyl]methyl prop-2-enyl carbonate |
InChI |
InChI=1S/C16H24O6/c1-3-9-19-15(17)21-11-13-5-7-14(8-6-13)12-22-16(18)20-10-4-2/h3-4,13-14H,1-2,5-12H2 |
InChI Key |
FBMMWSZSVHIASG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)OCC1CCC(CC1)COC(=O)OCC=C |
Origin of Product |
United States |
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